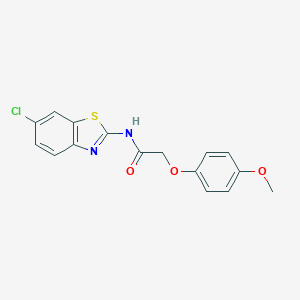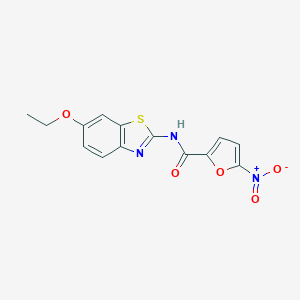![molecular formula C17H14ClN3O2S B251121 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide](/img/structure/B251121.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as ABT-737 and is known to exhibit potent anti-tumor activity. ABT-737 belongs to the class of small-molecule inhibitors that target the B-cell lymphoma 2 (Bcl-2) family of proteins.
作用機序
The N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins plays a crucial role in regulating apoptosis or programmed cell death. These proteins act as either anti-apoptotic or pro-apoptotic agents. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins such as this compound, Bcl-xL, and Bcl-w, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. ABT-737 has minimal toxicity towards normal cells and has been shown to be well-tolerated in animal studies.
実験室実験の利点と制限
ABT-737 is a potent and specific inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, ABT-737 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. ABT-737 also has a short half-life, which can affect its efficacy in in vivo studies.
将来の方向性
Several future directions can be explored in the field of ABT-737 research. One direction is to develop more potent and selective inhibitors of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. Another direction is to explore the use of ABT-737 in combination with other anti-cancer agents to improve its efficacy. Additionally, the mechanism of resistance to ABT-737 can be studied to develop strategies to overcome resistance in cancer cells. Finally, the use of ABT-737 in combination with immunotherapy can be explored to enhance the immune response against cancer cells.
Conclusion:
In conclusion, ABT-737 is a potent inhibitor of anti-apoptotic this compound family proteins that has shown promising results in preclinical and clinical studies. ABT-737 has minimal toxicity towards normal cells and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-737 has some limitations for lab experiments, including poor solubility and short half-life. Several future directions can be explored in the field of ABT-737 research, including developing more potent and selective inhibitors, exploring combination therapies, studying resistance mechanisms, and exploring immunotherapy.
合成法
The synthesis of ABT-737 involves several steps. The starting material for the synthesis is 2-aminothiophenol, which undergoes acetylation to form 2-acetamidothiophenol. The next step involves the reaction of 2-acetamidothiophenol with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-2-acetamidothiophenol. This intermediate is then reacted with 6-amino-1,3-benzothiazole to form the final product ABT-737.
科学的研究の応用
ABT-737 has been extensively studied for its anti-tumor activity. It has been found to induce apoptosis in cancer cells by binding to the N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins. ABT-737 specifically targets this compound, Bcl-xL, and Bcl-w, which are overexpressed in several types of cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
特性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-9-3-5-12(13(18)7-9)16(23)21-17-20-14-6-4-11(19-10(2)22)8-15(14)24-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChIキー |
VQMVZGRUICVHOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
![5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide](/img/structure/B251060.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251061.png)
